molecular formula C68H72Br2S4 B13129550 8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene

8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene

Cat. No.: B13129550
M. Wt: 1177.4 g/mol
InChI Key: XITWEJRNSOCYSJ-UHFFFAOYSA-N
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Description

8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple bromine and sulfur atoms, as well as its intricate heptacyclic framework, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene involves several steps, including the formation of the heptacyclic core and the introduction of bromine and hexylphenyl groups. The synthetic route typically starts with the preparation of the core structure through a series of cyclization reactions, followed by bromination and the addition of hexylphenyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of sulfur atoms allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Bromine atoms can be reduced to form corresponding hydrogenated derivatives.

    Substitution: Bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a therapeutic agent or a material in electronic devices.

Comparison with Similar Compounds

Compared to other similar compounds, 8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene stands out due to its unique heptacyclic structure and the presence of multiple bromine and sulfur atoms. Similar compounds include:

These compounds share some structural similarities but differ in their specific arrangements and functional groups, leading to distinct chemical properties and applications.

Properties

Molecular Formula

C68H72Br2S4

Molecular Weight

1177.4 g/mol

IUPAC Name

8,20-dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene

InChI

InChI=1S/C68H72Br2S4/c1-5-9-13-17-21-45-25-33-49(34-26-45)67(50-35-27-46(28-36-50)22-18-14-10-6-2)55-41-54-56(42-53(55)63-61(67)65-57(71-63)43-59(69)73-65)68(62-64(54)72-58-44-60(70)74-66(58)62,51-37-29-47(30-38-51)23-19-15-11-7-3)52-39-31-48(32-40-52)24-20-16-12-8-4/h25-44H,5-24H2,1-4H3

InChI Key

XITWEJRNSOCYSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)Br)C(C7=C4SC8=C7SC(=C8)Br)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

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